molecular formula C7H13N3 B1587384 n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine CAS No. 642075-18-1

n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Cat. No. B1587384
M. Wt: 139.2 g/mol
InChI Key: FZEVGHJNAKWZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, also known as 2-methylimidazole, is an organic compound that belongs to the class of imidazole compounds. It is a colorless, volatile liquid with a pungent odor and a boiling point of 67°C. 2-methylimidazole is a versatile compound used in many different applications ranging from synthesis of pharmaceuticals to the production of food additives.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine derivatives, as part of Cu(II) complexes, have been studied for their DNA binding capabilities and cytotoxicity. Specifically, these complexes show a significant DNA binding propensity and minor structural changes in calf thymus DNA. They also exhibit low toxicity in various cancer cell lines, with IC(50) values ranging between 37 and 156 μM (Kumar et al., 2012).

N-Heterocyclic Carbene Catalysis

Compounds including the N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine structure, categorized as N-heterocyclic carbenes (NHC), are effective catalysts in transesterification between esters and alcohols. They facilitate the acylation of alcohols with vinyl acetate and other esters at room temperature, showing significant efficacy in chemical synthesis (Grasa et al., 2002).

Corrosion Inhibition

Imidazole-based compounds, such as those incorporating N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine, have been synthesized and studied as corrosion inhibitors for steel in acidic environments. These compounds exhibit mixed-type inhibition characteristics and follow the Langmuir adsorption isotherm, indicating their effectiveness in protecting metal surfaces from corrosion (Yadav et al., 2015).

Environmental Applications

N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine derivatives have been used in developing methods for detecting trace aliphatic amines in environmental samples. These methods involve the synthesis of specific fluorescent reagents and demonstrate high accuracy, precision, and sensitivity in detecting amines in various environmental matrices (Chen et al., 2014).

Antibacterial Activity

Compounds derived from N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine have shown high antibacterial ability against B. subtilis bacteria. These synthesized compounds, when reacted with 9-chloroacridines, displayed promising antibacterial properties, comparing favorably with established drugs (Kudryavtseva et al., 2019).

Solubility Studies in Ionic Liquids

The structure of N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine influences the solubility of gases in ionic liquids. Studies have explored how modifications in the imidazolium side chain affect the solubility of gases like ethane and ethylene, providing insights into the design of ionic liquids for specific industrial applications (Moura et al., 2013).

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-8-6-7-9-4-5-10(7)2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEVGHJNAKWZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406430
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

CAS RN

642075-18-1
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
Reactant of Route 3
Reactant of Route 3
n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
Reactant of Route 4
Reactant of Route 4
n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
Reactant of Route 5
Reactant of Route 5
n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.